2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid

Vue d'ensemble

Description

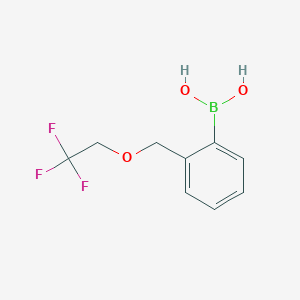

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoroethoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl carbon-carbon bonds. Key features include:

Mechanism :

-

Transmetalation : The boronic acid group reacts with a palladium complex (e.g., Pd(PPh₃)₄), transferring the aryl group to palladium.

-

Oxidative Addition : Aryl halides (e.g., bromobenzene) undergo oxidative addition to Pd(0).

-

Reductive Elimination : Forms the final C–C bond, regenerating the Pd catalyst .

Reaction Conditions :

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Dioxane/water or THF/toluene mixtures |

| Temperature | 80–100°C |

| Yield Range | 60–95% |

Applications :

-

Synthesis of biphenyl scaffolds for pharmaceuticals (e.g., TPH1 inhibitors) .

-

Functionalization of aromatic systems in materials science.

Boronate Ester Formation with Diols

The boronic acid group forms reversible covalent bonds with diols, enabling dynamic combinatorial chemistry:

Key Features :

-

Equilibrium Dynamics : Formation of boronate esters is pH-dependent, favoring esterification under neutral to slightly basic conditions .

-

Steric Effects : The trifluoroethoxymethyl group introduces steric hindrance, slowing kinetics compared to unsubstituted phenylboronic acids .

Example Reaction :

Applications :

-

Drug delivery systems exploiting pH-responsive binding.

Oxidation to Phenolic Derivatives

Under oxidative conditions (e.g., H₂O₂), the boronic acid group is converted to a phenol:

-

Yield : >80% in aqueous acetone.

-

Applications : Synthesis of fluorinated phenolic intermediates for agrochemicals.

Hydrolysis

Acidic or basic hydrolysis cleaves the boronic acid group:

Electronic Effects:

-

The -OCH₂CF₃ group is strongly electron-withdrawing (-I effect), lowering the pKa of the boronic acid (pKa ≈ 8.2 vs. 8.8 for PhB(OH)₂) .

-

Enhances electrophilicity of the boron atom, accelerating transmetalation in couplings .

Steric Effects:

-

The methylene spacer reduces steric clash compared to ortho-substituted analogs, preserving reactivity in cross-couplings .

Comparative Reactivity Table

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Applications:

Research indicates that phenylboronic acids, including 2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, exhibit strong binding affinities to carbohydrates such as d-glucose and d-fructose. This property can be harnessed for developing glucose sensors and diagnostic tools for diabetes management . The unique trifluoroethoxy group enhances the compound's ability to interact with biological molecules, making it a candidate for therapeutic agents targeting metabolic disorders.

Neurological Disorders:

The compound has been implicated in the synthesis of pharmaceuticals aimed at treating neurological disorders such as depression, anxiety, and schizophrenia. It acts as an intermediate in the synthesis of drugs that modulate trace amine-associated receptors (TAARs), which are involved in various neuropsychiatric conditions . Additionally, its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Applications

Intermediate in Organic Synthesis:

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals . The trifluoroethoxy group enhances its solubility and reactivity under mild conditions.

Development of New Synthetic Methods:

Recent studies have focused on optimizing synthetic routes for producing this compound efficiently. For instance, innovative methods have been developed that utilize environmentally friendly solvents and conditions to improve yields while minimizing waste . Such advancements are essential for scaling up production for industrial applications.

Material Science Applications

Polymeric Materials:

The incorporation of boronic acids into polymeric structures has shown promise in creating smart materials that respond to environmental stimuli. This compound can be utilized to develop polymers with specific functionalities such as pH responsiveness or selective binding properties . These materials have potential applications in drug delivery systems and biosensors.

Case Studies

Mécanisme D'action

The mechanism of action of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the trifluoroethoxy methyl group, making it less hydrophobic and less reactive in certain contexts.

2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a trifluoroethoxy methyl group, leading to different electronic and steric properties.

4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but with the trifluoromethoxy group in the para position, affecting its reactivity and applications.

Uniqueness: 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is unique due to the presence of the trifluoroethoxy methyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and making it suitable for specific synthetic applications .

Activité Biologique

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is a compound of increasing interest due to its unique structure and potential biological applications. Boronic acids are known for their ability to interact with diols and have been explored for various medicinal properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound involves several steps typically utilizing boron reagents and trifluoroethanol derivatives. The compound's properties are influenced by the trifluoroethoxy group, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including those similar to this compound. For instance:

- In vitro Studies: Research indicates that phenylboronic acids exhibit moderate to strong antibacterial activity against various pathogens such as Escherichia coli and Candida albicans. In particular, the Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown promising results. For example, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated an MIC lower than that of established antibiotics like Tavaborole against Bacillus cereus .

Table 1: Antimicrobial Activity of Related Phenylboronic Acids

The mechanism by which phenylboronic acids exert their antimicrobial effects is linked to their ability to inhibit specific enzymes involved in bacterial cell wall synthesis. For example, docking studies suggest that these compounds can bind effectively to the active sites of bacterial aminoacyl-tRNA synthetases, disrupting protein synthesis .

Case Studies

Several case studies illustrate the application of phenylboronic acids in treating infections:

- Case Study on E. coli Infections: A study demonstrated that a derivative of phenylboronic acid significantly reduced bacterial load in infected mice models when administered at specific dosages. The compound was found to enhance the efficacy of traditional antibiotics through synergistic effects .

- Fungal Infections: Another case highlighted the effectiveness of phenylboronic acids against fungal strains resistant to conventional treatments. The study reported a notable reduction in fungal growth in vitro and in vivo, suggesting potential for therapeutic use in antifungal applications .

Future Directions

The exploration of this compound and its derivatives holds promise for developing new antimicrobial agents. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Propriétés

IUPAC Name |

[2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWGLGDIIQSMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.